molecular formula C16H14N4O2 B2835925 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate CAS No. 338756-86-8

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate

Cat. No.: B2835925
CAS No.: 338756-86-8
M. Wt: 294.314
InChI Key: BDQSGYIUXWSWHJ-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate typically involves the formation of the triazole ring followed by the introduction of the phenylcarbamate group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The phenylcarbamate group can then be introduced through a reaction with phenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.

    Phenylcarbamates: Compounds with a phenylcarbamate group but different core structures.

Uniqueness

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is unique due to the combination of the triazole ring and phenylcarbamate moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(1-phenyltriazol-4-yl)methyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQSGYIUXWSWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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